molecular formula C6H6Cl2FN B1425644 2-(Chloromethyl)-5-fluoropyridine hydrochloride CAS No. 915409-01-7

2-(Chloromethyl)-5-fluoropyridine hydrochloride

Cat. No. B1425644
CAS RN: 915409-01-7
M. Wt: 182.02 g/mol
InChI Key: PQGHWZARBJUVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Chloromethyl)-5-fluoropyridine hydrochloride” is likely a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The chloromethyl group (-CH2Cl) and fluorine atom attached to the pyridine ring could potentially make this compound useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a chloromethyl group (-CH2Cl) and a fluorine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific synthesis process .


Chemical Reactions Analysis

As a halogenated pyridine derivative, “this compound” could potentially participate in various chemical reactions. The chloromethyl group might act as a leaving group in nucleophilic substitution reactions, while the fluorine atom could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Reactivity

Creating Structural Manifolds from a Common Precursor
The study by Schlosser and Bobbio (2002) details the versatility of halopyridines, including compounds similar to 2-(Chloromethyl)-5-fluoropyridine hydrochloride, in synthesizing a variety of pyridine derivatives. The research outlines a systematic approach to transform 5-Chloro-2,3-difluoropyridine into several other compounds, demonstrating the reactivity and potential of halopyridine-based structures in creating diverse chemical manifolds. The work particularly emphasizes the basicity gradient-driven isomerization, showcasing the chemical transformations achievable with these compounds (Schlosser & Bobbio, 2002).

Nucleophilic Substitution and Hydrolysis

Transition-Metal-Free Access to 2-Aminopyridine Derivatives
Li et al. (2018) developed a catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This research is significant as it highlights a high-yield, high-chemoselectivity approach with broad substrate adaptability, indicating the potential of this compound in similar amination reactions (Li et al., 2018).

The Reactivity of 2‐Fluoro‐ and 2‐Chloropyridines toward Sodium Ethoxide
Research by Schlosser and Rausis (2005) focused on the reactivity of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide, highlighting the influence of substituents on the rate of nucleophilic substitutions. This study provides insight into the chemical behavior of compounds like this compound, illustrating how different groups can impact reaction rates and outcomes (Schlosser & Rausis, 2005).

Fluorination and Catalysis

Fluorination of 2-chloropyridine over Metal Oxide Catalysts
Cochon et al. (2010) explored the selective preparation of 2-fluoropyridine from 2-chloropyridine using HF and various metal oxide catalysts, demonstrating the potential of halopyridines in fluorination reactions. This study provides valuable insights into the catalytic systems that can be employed for the transformation of compounds like this compound (Cochon et al., 2010).

Functionalization and Chemical Transformations

Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine
Stroup et al. (2007) described the chemoselective functionalization of halopyridines, including reactions specific to 5-bromo-2-chloro-3-fluoropyridine. The study presents a comprehensive analysis of different amination conditions and their outcomes, offering insights into how this compound might react under similar conditions (Stroup et al., 2007).

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-5-fluoropyridine hydrochloride” would depend on its specific use. For instance, if it’s used as an intermediate in pharmaceutical synthesis, its mechanism of action would be related to the final drug molecule .

Safety and Hazards

As with any chemical compound, handling “2-(Chloromethyl)-5-fluoropyridine hydrochloride” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for “2-(Chloromethyl)-5-fluoropyridine hydrochloride” would depend on its potential applications. Given its structure, it could be a valuable intermediate in the synthesis of various pharmaceuticals or other organic compounds .

properties

IUPAC Name

2-(chloromethyl)-5-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGHWZARBJUVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add thionyl chloride (320 μL, 4.30 mmol) slowly to a 0° C. solution of (5-fluoro-pyridin-2-yl)-methanol (420 mg, 3.31 mmol) in methylene chloride (15 mL). Stir the reaction at 0° C. for 3 h and quench with isopropyl alcohol. Dilute the reaction contents with methylene chloride (50 mL) and then saturated aqueous sodium bicarbonate (20 mL). Separate the organic phase, dry(magnesium sulfate), filter and concentrate in vacuo to give an oil. The oil is treated with hydrochloric acid (10 mL, 3 M solution in dioxane) at room temperature for 30 min. The resultant solid is collected by filtration and washed with a minimal amount of cold diethyl ether to give 200 mg (33%) as a yellow solid. MS (APCI): m/z 146 [C6H5ClFN+H]+; 1H NMR (300 MHz, CDCl3): δ 8.42 (s, 1H), 7.56-7.37 (m, 2H), 4.67 (s, 2H).
Quantity
320 μL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To (5-fluoropyridin-2-yl)methanol (10.6 g, 83.39 mmol) in DCM (166 mL) was added thionyl chloride (12.17 mL, 166.8 mmol) dropwise. The mixture was allowed to stir at ambient temperature for 18 hours. The mixture was concentrated under reduced pressure to afford 2-(chloromethyl)-5-fluoropyridine hydrochloride (11.8 g, 78% yield) as white solids.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
12.17 mL
Type
reactant
Reaction Step One
Name
Quantity
166 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-fluoropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-fluoropyridine hydrochloride
Reactant of Route 3
2-(Chloromethyl)-5-fluoropyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5-fluoropyridine hydrochloride
Reactant of Route 5
2-(Chloromethyl)-5-fluoropyridine hydrochloride
Reactant of Route 6
2-(Chloromethyl)-5-fluoropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.